BenchChemオンラインストアへようこそ!

Cefixime-13C,15N2

LC-MS/MS bioanalysis MRM quantitation stable isotope dilution

Cefixime-13C,15N2 (also catalogued as [13C3,15N2]-Cefixime) is a multiply stable isotope-labeled analog of cefixime, a third-generation orally active cephalosporin antibiotic. The compound incorporates 13C and 15N atoms at defined positions within the aminothiazole ring and side-chain of the cefixime molecular scaffold.

Molecular Formula C₁₅¹³CH₁₅N₃¹⁵N₂O₇S₂
Molecular Weight 456.43
Cat. No. B1157907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefixime-13C,15N2
Synonyms(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl-13C,15N2)-2-[(carboxymethoxy)imino]acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid;  FK-027-13C,15N2;  FR- 17027-13C,15N2;  CL-284635-13C,15N2; Cefixoral-13C,15N2;  Cefspan-13C,15
Molecular FormulaC₁₅¹³CH₁₅N₃¹⁵N₂O₇S₂
Molecular Weight456.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefixime-13C,15N2 — Stable Isotope-Labeled Internal Standard for Quantitative Cefixime Bioanalysis and Procurement Specifications


Cefixime-13C,15N2 (also catalogued as [13C3,15N2]-Cefixime) is a multiply stable isotope-labeled analog of cefixime, a third-generation orally active cephalosporin antibiotic. The compound incorporates 13C and 15N atoms at defined positions within the aminothiazole ring and side-chain of the cefixime molecular scaffold . With a molecular weight of approximately 458.41 g·mol⁻¹ (versus 453.45 g·mol⁻¹ for unlabeled cefixime) and a minimum isotopic enrichment specification of 99% 13C and 98% 15N, this labeled analog is purpose-designed to serve as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays for the accurate quantitation of cefixime in biological matrices [1]. The compound has been validated in published bioequivalence studies and pharmacokinetic investigations involving human plasma samples, where it enables precise compensation for sample preparation variability, ionization fluctuations, and matrix effects .

Why Generic Substitution Fails — Cefixime-13C,15N2 Cannot Be Replaced by Unlabeled Cefixime or Deuterated Analogs in Quantitative LC-MS/MS


Substituting Cefixime-13C,15N2 with unlabeled cefixime abrogates the fundamental principle of stable isotope dilution mass spectrometry (SID-MS): unlabeled cefixime is the analyte itself and cannot provide a distinguishable mass channel for independent detection. Attempting to use a deuterated (²H-labeled) cefixime analog presents a different set of problems. Deuterium labeling introduces a significant isotope effect that alters chromatographic retention time relative to the unlabeled analyte, preventing perfect co-elution and thereby compromising the IS's ability to compensate for matrix-induced ion suppression or enhancement [1]. Furthermore, deuterium atoms bound to heteroatoms or acidic positions are susceptible to hydrogen-deuterium exchange in protic solvents and biological matrices, causing signal instability, calibration drift, and inaccurate quantitation [2]. In contrast, 13C and 15N labels are incorporated into the molecular backbone and exhibit negligible isotope effects, ensuring identical chromatographic behavior, extraction recovery, and ionization efficiency between the labeled IS and the native analyte [1]. Critically, no deuterated cefixime internal standard is commercially available as of the current analytical reference standards market, making Cefixime-13C,15N2 the only fit-for-purpose isotopically labeled internal standard for cefixime quantitation.

Cefixime-13C,15N2 — Quantitative Evidence for Differentiated Performance as an LC-MS/MS Internal Standard


Mass Spectrometric Differentiation — MRM Transition Mass Shift Enables Interference-Free Quantitation vs. Unlabeled Cefixime

Cefixime-13C,15N2 provides a definitive mass shift relative to unlabeled cefixime, enabling simultaneous, interference-free detection in distinct multiple reaction monitoring (MRM) channels. In a validated bioanalytical method using electrospray ionization positive-ion mode, unlabeled cefixime was monitored at the MRM transition m/z 454.00→285.15, while the 13C3,15N2-labeled internal standard was monitored at m/z 459.00→290.15, corresponding to a mass increment of +5 Da in both the precursor and product ions [1]. An alternative published patent method reported MRM transitions of m/z 454.2→285.2 for cefixime and m/z 457.2→288.2 for the labeled IS, representing a +3 Da shift [2]. In both configurations, the mass separation is sufficient to eliminate isotopic cross-talk between the analyte and IS channels, a prerequisite for accurate quantitation at low ng/mL concentrations [1].

LC-MS/MS bioanalysis MRM quantitation stable isotope dilution

Chromatographic Co-elution Fidelity — Identical Retention Time vs. Deuterated Internal Standards

In a validated human plasma method, both cefixime and Cefixime-13C,15N2 exhibited an identical retention time of 1.8 minutes, with no interfering peaks observed in blank plasma at this retention window [1]. This perfect co-elution is a direct consequence of 13C/15N labeling: because these heavier isotopes replace carbon and nitrogen atoms in the molecular backbone, the physico-chemical properties governing reversed-phase chromatographic retention (hydrophobicity, pKa, polarity) remain unchanged relative to the unlabeled analyte. By contrast, deuterium (²H) labeling introduces a measurable isotope effect—the C–²H bond is shorter and stronger than the C–¹H bond—resulting in altered lipophilicity and a chromatographic retention time shift that can reach several seconds to tens of seconds depending on the number of deuterium atoms and the chromatographic resolution [2][3]. This separation causes the deuterated IS and the native analyte to experience different mobile-phase compositions and matrix environments at the moment of electrospray ionization, undermining the IS's primary function of compensating for matrix effects [3][4].

chromatographic co-elution matrix effect correction deuterium isotope effect

Isotopic Label Stability — Resistance to Hydrogen-Deuterium Exchange vs. Deuterated Internal Standards

The 13C and 15N labels in Cefixime-13C,15N2 are incorporated into the carbon-nitrogen backbone of the aminothiazole ring system (2-(amino-15N)thiazol-4-yl-2-13C-3-15N moiety) — positions that are chemically inert under all standard bioanalytical sample preparation conditions including protein precipitation with acetonitrile, acidic mobile phases (0.1% formic acid), and extended frozen storage . In the validated method using this IS, stability assessments demonstrated consistent IS response (recovery 103.6%) across room-temperature bench-top (12 h), post-preparative autosampler (4°C, 48 h), four freeze-thaw cycles, and long-term frozen storage (−80°C, 30 days) [1]. In contrast, deuterated (²H) internal standards are subject to hydrogen-deuterium exchange when ²H atoms occupy positions adjacent to electronegative heteroatoms (N, O, S) or are in acidic protons, leading to time-dependent loss of the deuterium label and consequent drift in the IS response factor [2][3]. This exchange is accelerated in protic solvents (water, methanol) and at elevated temperatures, both of which are ubiquitous in reversed-phase LC-MS/MS workflows [2].

isotope exchange stability sample preparation robustness long-term storage stability

Method Validation Performance — Lower Limit of Quantification (LLOQ) of 10 ng/mL Using Cefixime-13C,15N2 as IS

A validated LC-MS/MS method employing Cefixime-13C,15N2 as the internal standard achieved a lower limit of quantitation (LLOQ) of 10.00 ng/mL for cefixime in human plasma, with a linear calibration range spanning 10.00–4000 ng/mL (r² = 0.9954; typical regression equation y = 0.00511x + 0.000681 with 1/x² weighting) [1]. At the LLOQ, intra-day and inter-day precision (RSD) were <20% and accuracy (RE) fell within ±20%, satisfying the acceptance criteria of both NMPA and international regulatory guidelines [1]. For comparison, an earlier LC-MS/MS method using the structural analog metronidazole as internal standard reported an LLOQ approximately 5-fold higher (approximately 50 ng/mL range) [2], while an HPLC-UV method using a double-column switching system achieved 50 ng/mL but required >15 min per sample [3]. The 5× improvement in LLOQ achieved with Cefixime-13C,15N2 is attributable to the superior matrix effect compensation and ionization consistency provided by co-eluting SIL-IS [1].

LLOQ bioanalytical method validation sensitivity comparison

Isotopic Enrichment Purity and Regulatory-Grade Certification — ISO17034 Traceability vs. Unlabeled Pharmacopeial Reference Standards

Commercially available Cefixime-13C,15N2 is supplied with certified isotopic enrichment specifications: ≥99% 13C enrichment and ≥98% 15N enrichment, with chemical purity ≥95% (Alsachim/Shimadzu) or >95% (CATO) [1]. The CATO-branded product is manufactured under ISO17034 accreditation for reference material producers, with multi-method characterization including NMR, HPLC, MS, IR, UV, moisture analysis, and residue on ignition, supported by homogeneity and stability monitoring [1]. The product is traceable to national standards and can serve as a reference standard for ANDA submissions, method validation (AMV), and QC applications during commercial cefixime production [1]. By contrast, an unlabeled cefixime USP reference standard provides chemical purity certification (≥950 μg/mg on anhydrous basis) but offers no isotopic enrichment specification and cannot function as a mass-differentiated internal standard for LC-MS/MS quantitation [2].

isotopic enrichment ISO17034 reference standard procurement regulatory traceability

Matrix Effect Compensation — Near-Unity Matrix Factors Demonstrate Quantitative Accuracy in Human Plasma

When Cefixime-13C,15N2 is employed as the internal standard, matrix factors for cefixime in human plasma were determined to be 99.7% at the low QC concentration (LQC) and 102.1% at the high QC concentration (HQC), using six different lots of blank human plasma [1]. These near-unity values indicate negligible matrix-induced ion suppression or enhancement, fulfilling the widely accepted criterion of matrix factor between 85% and 115% (and IS-normalized MF within ±15%) for regulated bioanalysis [1]. This level of matrix effect correction is achievable specifically because the 13C/15N-labeled IS co-elutes perfectly with the analyte and experiences identical ionization conditions in the electrospray source. By comparison, methods relying on structural analog internal standards (non-isotopic) or deuterated IS with retention time offsets typically exhibit matrix factors deviating from unity by 15–50% or more, requiring matrix-matched calibration or standard addition approaches that increase analytical workload [2][3].

matrix effect ion suppression stable isotope dilution quantitative accuracy

Cefixime-13C,15N2 — High-Value Application Scenarios for Procurement and Method Deployment


Regulated Bioequivalence Studies for ANDA Submissions of Cefixime Formulations

In bioequivalence (BE) studies supporting Abbreviated New Drug Applications (ANDAs) for generic cefixime tablets, capsules, or oral suspensions, Cefixime-13C,15N2 serves as the definitive internal standard for human plasma quantitation by LC-MS/MS [1]. The validated method using this IS achieves an LLOQ of 10.00 ng/mL with a linear range spanning three orders of magnitude (10–4000 ng/mL), enabling accurate pharmacokinetic profiling from Cmax through the terminal elimination phase [1]. The near-unity matrix factors (99.7%–102.1%) and identical extraction recovery between analyte and IS ensure that incurred sample reanalysis (ISR) acceptance criteria (≥67% of reanalyzed samples within ±20% of original values) are consistently met — a regulatory prerequisite for BE study acceptance by the FDA, EMA, and NMPA [1][2]. The method's 2.4-minute chromatographic run time supports the high-throughput demands of BE studies, where 24–36 subjects × 15–18 time points each can generate >500 samples per study arm [1].

GMP/QC Release Testing and Stability Monitoring of Cefixime API and Finished Drug Products

For quality control laboratories performing cefixime API assay and impurity profiling under cGMP conditions, Cefixime-13C,15N2 is supplied with ISO17034-accredited certification including multi-method characterization (NMR, HPLC, MS, IR, UV) and documented homogeneity and stability data [1]. This certification package satisfies regulatory expectations for reference standard qualification without requiring the end-user laboratory to perform independent structural confirmation [1]. The ≥99% 13C and ≥98% 15N isotopic enrichment ensures that any unlabeled cefixime contamination in the IS product is below levels that would compromise the LLOQ of the analytical method — a critical consideration when assaying low-level impurities or degradation products where IS-derived analyte signal could produce false-positive results [2].

Clinical Pharmacokinetic Studies in Special Populations Requiring High Sensitivity

In clinical pharmacokinetic investigations involving pediatric patients, renally impaired subjects, or drug-drug interaction studies where cefixime plasma concentrations may be low, the 10.00 ng/mL LLOQ achievable with Cefixime-13C,15N2 as IS [1] permits accurate quantitation at concentrations 5–11× lower than methods employing non-isotopic internal standards [2]. This enhanced sensitivity reduces the required plasma sample volume, which is particularly advantageous in pediatric clinical trials where blood draw volumes are strictly limited by ethical and safety constraints. The demonstrated stability of the IS across four freeze-thaw cycles and 30-day frozen storage [1] also supports multi-site clinical trial logistics where samples may be collected at remote sites and shipped to a central bioanalytical laboratory under varying storage conditions.

Method Cross-Validation and Technology Transfer Between Bioanalytical CROs

When transferring a validated cefixime bioanalytical method between contract research organizations (CROs) or from a development laboratory to a quality control facility, Cefixime-13C,15N2 provides a stable, well-characterized internal standard that eliminates the need for site-specific synthesis or qualification of a structural analog IS [1]. The identical chromatographic retention time (1.8 min) of the IS and analyte [2] ensures that the method transfer protocol can focus on system suitability parameters (retention time reproducibility, peak shape, resolution) without the added complication of verifying IS-analyte co-elution fidelity — a step that would be necessary if a deuterated IS with a retention time offset were employed and chromatographic conditions differed between receiving sites [3].

Quote Request

Request a Quote for Cefixime-13C,15N2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.